1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine
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Overview
Description
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine is a complex organic compound that belongs to the class of benzopyrans and piperazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with 4-phenylpiperazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways within the body. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact mechanism of action depends on the specific context in which the compound is used and the biological system being studied.
Comparison with Similar Compounds
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1-benzopyran: This compound shares the benzopyran core structure but lacks the piperazine moiety.
4-Phenylpiperazine: This compound contains the piperazine ring with a phenyl group but lacks the benzopyran structure.
The uniqueness of this compound lies in its combined benzopyran and piperazine structures, which confer distinct chemical and biological properties that are not present in the individual components.
Properties
CAS No. |
83823-52-3 |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)-4-phenylpiperazine |
InChI |
InChI=1S/C19H22N2O/c1-2-7-17(8-3-1)20-10-12-21(13-11-20)18-14-16-6-4-5-9-19(16)22-15-18/h1-9,18H,10-15H2 |
InChI Key |
GVDKPJIEHKCNNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3OC2)C4=CC=CC=C4 |
Origin of Product |
United States |
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